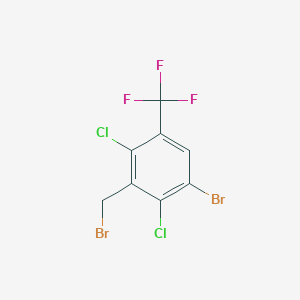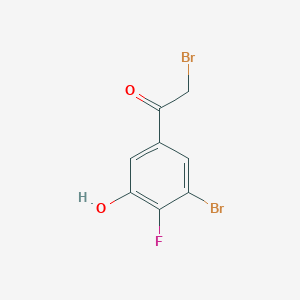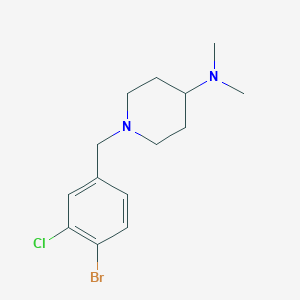![molecular formula C18H17NO3 B15339120 3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
3-[4-(Benzyloxy)-3-indolyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31977934, also known as 3-[4-(benzyloxy)-3-indolyl]propanoic acid, is a compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is part of the indole class of organic compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-[4-(benzyloxy)-3-indolyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and benzyl bromide.
Reaction Conditions: The key steps include the alkylation of indole with benzyl bromide under basic conditions to form the benzyloxy indole intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid moiety.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like column chromatography and recrystallization are often employed for purification.
Chemical Reactions Analysis
3-[4-(benzyloxy)-3-indolyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[4-(benzyloxy)-3-indolyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s indole core is significant in the study of biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-indolyl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit enzymes involved in cancer cell proliferation or inflammation.
Pathways Involved: The pathways affected include signal transduction pathways, where the compound can interfere with the signaling molecules and receptors, leading to altered cellular responses.
Comparison with Similar Compounds
3-[4-(benzyloxy)-3-indolyl]propanoic acid can be compared with other indole derivatives:
Similar Compounds: Examples include indole-3-acetic acid, indole-3-butyric acid, and 5-hydroxyindole-3-acetic acid.
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Comparison: Compared to indole-3-acetic acid, which is a plant hormone, this compound has a different substitution pattern, leading to distinct biological activities and applications
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12H2,(H,20,21) |
InChI Key |
LHDZJNIKEZZTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


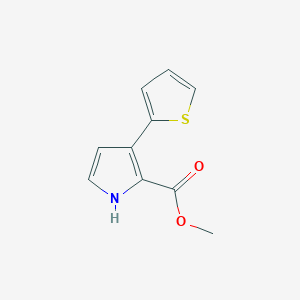


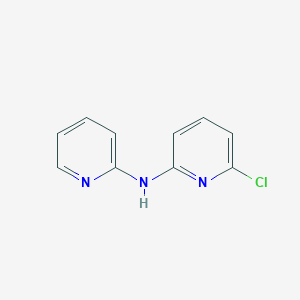
![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
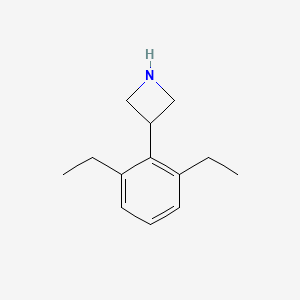
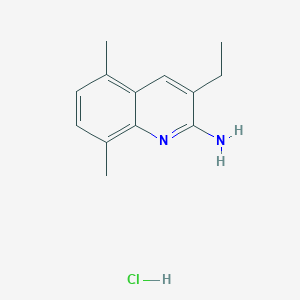
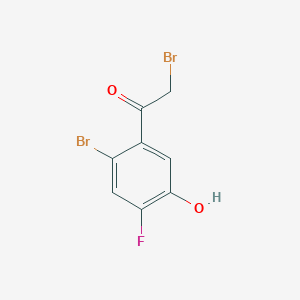
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)
